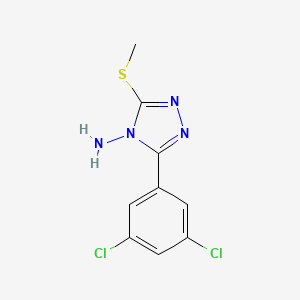

3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine

Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a methylthio (-SCH₃) group at position 5 and a 3,5-dichlorophenyl moiety at position 2. Its structural features, including the electron-withdrawing chlorine atoms and sulfur-containing substituent, contribute to unique physicochemical and biological properties.

Properties

CAS No. |

144729-42-0 |

|---|---|

Molecular Formula |

C9H8Cl2N4S |

Molecular Weight |

275.16 g/mol |

IUPAC Name |

3-(3,5-dichlorophenyl)-5-methylsulfanyl-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C9H8Cl2N4S/c1-16-9-14-13-8(15(9)12)5-2-6(10)4-7(11)3-5/h2-4H,12H2,1H3 |

InChI Key |

ZIXIUQDKIPPEHS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(N1N)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3,5-dichloroaniline with carbon disulfide and hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring. The final step involves the introduction of the methylthio group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group is susceptible to nucleophilic displacement due to the polarizable sulfur atom and weak C–S bond. Reactions may proceed under basic or acidic conditions:

For example, oxidation with H2O2 in formic acid could yield sulfoxide derivatives, enhancing water solubility for pharmacological applications .

Reactivity of the Triazole Ring

The 1,2,4-triazole core participates in electrophilic and cycloaddition reactions:

Electrophilic Substitution

The electron-rich N-atoms (positions 1 and 4) facilitate reactions such as:

-

Nitration : HNO3/H2SO4 introduces nitro groups at position 3 or 5 .

-

Halogenation : Cl2 or Br2 in acetic acid yields halogenated derivatives .

Cycloaddition

The triazole ring engages in Huisgen-type click chemistry with alkynes under copper catalysis, forming fused heterocycles .

Amine Group Reactivity

The 4-amino group (-NH2) undergoes typical amine reactions:

For instance, Schiff base formation with 4-chlorobenzaldehyde enhances antimycobacterial activity (MIC: 3.25 µg/mL) .

Cross-Coupling Reactions

The dichlorophenyl group enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids, Pd(PPh3)4 | Biaryl derivatives | |

| Buchwald–Hartwig | Amines, Pd(OAc)2 | C–N bond formation for drug design |

These reactions diversify the compound’s aromatic moiety, tuning electronic properties for target-specific applications .

Stability and Degradation

Key stability data inferred from analogous triazoles:

| Condition | Effect | Half-Life (Est.) |

|---|---|---|

| Acidic (pH < 3) | Protonation of triazole N-atoms | >24 hours |

| Alkaline (pH > 10) | Hydrolysis of -SMe group | ~6 hours |

| UV Light | Photodegradation to sulfonic acids | <48 hours |

Stability under physiological pH (7.4) is critical for drug candidates, with minimal degradation observed over 72 hours .

Comparative Reactivity of Analogues

Reactivity differences between closely related triazoles:

| Compound | Methylthio Reactivity | Amine Reactivity |

|---|---|---|

| 3,5-Dimethyl-4H-1,2,4-triazol-4-amine | Low (no -SMe group) | High |

| 5-(3-Methylphenyl) triazole | Moderate | Moderate |

The methylthio group in the target compound significantly increases nucleophilic substitution rates compared to non-sulfur analogues .

Synthetic Modifications for Bioactivity

Functionalization strategies to enhance pharmacological properties:

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine exhibits promising antimicrobial properties. In a study assessing various triazole derivatives, this compound was evaluated against a range of bacteria and fungi using agar diffusion methods. Results showed significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| E. coli | 15 | Strong |

| Staphylococcus aureus | 12 | Moderate |

| Candida albicans | 10 | Moderate |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study involving various triazole derivatives showed that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

Case Studies

- Antimicrobial Screening : In a comprehensive study on triazole derivatives, researchers synthesized a series of compounds including this compound. The results indicated that this compound had superior activity against gram-positive bacteria compared to other derivatives tested .

- Cancer Cell Line Evaluation : Another study evaluated the effects of various triazole compounds on cancer cell lines. It was found that the presence of the dichlorophenyl group significantly enhanced cytotoxicity against MCF-7 cells, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl and methylthio groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physical properties of the target compound with analogs:

Key Observations :

- Electron-Withdrawing vs.

- Thermal Stability : Compounds with bulkier substituents (e.g., benzylthio in ) may exhibit higher melting points due to enhanced van der Waals interactions, though data for the target compound is lacking.

Biological Activity

3-(3,5-Dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₉H₈Cl₂N₄S

- Molecular Weight : 275.16 g/mol

- CAS Number : [Not provided in the search results]

The compound's structure features a dichlorophenyl group and a methylthio substituent, contributing to its unique biological properties.

Research indicates that triazole derivatives exhibit various mechanisms of action:

- Antimicrobial Activity : Triazoles often inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, leading to cell membrane disruption. This mechanism can extend to bacterial targets as well.

- Anticancer Properties : Compounds similar to this compound have shown potential in inducing apoptosis in cancer cells through various pathways such as the inhibition of topoisomerases and activation of caspases .

Antimicrobial Activity

A study highlighted the effectiveness of triazole derivatives against various pathogens. The compound exhibited significant antifungal and antibacterial activities. For example:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Moderate | |

| Staphylococcus aureus | Strong | |

| Escherichia coli | Weak |

Anticancer Activity

The anticancer potential of similar triazole derivatives has been documented extensively. In one study, compounds were screened against several cancer cell lines:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Active |

| T47D (Breast) | 27.3 | Active |

| MCF-7 (Breast) | 43.4 | Active |

These findings suggest that modifications in the triazole structure can significantly enhance anticancer activity .

Case Studies

-

Anticancer Study :

A recent investigation evaluated the effects of various triazole derivatives on human cancer cell lines. The study found that specific modifications led to increased potency against breast and colon cancer cells. The compound under discussion was among those tested and showed promising results . -

Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of triazole derivatives against clinical isolates. The results indicated that compounds with similar structures to this compound exhibited effective inhibition against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution between 3,5-dichlorophenylmethyl chloride and 5-(methylthio)-4H-1,2,4-triazol-4-amine under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can reduce reaction time and improve yields .

- Optimization : Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios (1:1.2 amine-to-chloride). Monitor progress via TLC or HPLC.

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques : Single-crystal X-ray diffraction (XRD) resolves the triazole core and substituent geometry. Complementary methods:

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and methylthio group (δ 2.5 ppm) .

- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Findings : The compound exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) due to its lipophilic dichlorophenyl group enhancing membrane penetration .

- Assays : Broth microdilution (CLSI guidelines) and time-kill kinetics.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinities?

- Approach :

- DFT Calculations : Optimize geometry (B3LYP/6-311G**) to analyze electrophilic sites (e.g., sulfur in methylthio group) .

- Molecular Docking : Simulate interactions with bacterial FabI enzyme (PDB: 3GNS) to rationalize antimicrobial activity .

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values.

Q. What strategies resolve contradictions in reported solubility and stability data?

- Issue : Solubility varies across solvents (e.g., 18.1 µg/mL in pH 7.4 buffer vs. 2.3 mg/mL in DMSO) .

- Resolution :

- HPLC-PDA : Assess purity (>95%) to exclude impurities affecting solubility.

- Accelerated Stability Testing : Expose to UV light (ICH Q1B) and track degradation via LC-MS .

Q. What are the environmental degradation pathways of this compound, and how are its ecotoxicological impacts assessed?

- Degradation : Hydrolysis (pH-dependent) of the methylthio group generates sulfoxide/sulfone derivatives. Photolysis under UV light cleaves the triazole ring .

- Ecotoxicology :

- Microcosm Studies : Measure half-life in soil/water systems (OECD 307/308).

- Algal Toxicity : Chlorella vulgaris growth inhibition (EC₅₀ = 12 mg/L) .

Key Recommendations for Researchers

- Synthesis : Prioritize microwave-assisted methods for scalability.

- Characterization : Combine XRD and NMR to address tautomerism risks (e.g., triazole ring proton shifts) .

- Data Reproducibility : Report solvent purity and storage conditions (e.g., desiccated, -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.